Trimazosin hydrochloride anhydrous
Übersicht
Beschreibung
Trimazosin hydrochloride anhydrous is a complex organic compound known for its therapeutic properties, particularly as an antihypertensive agent . This compound is characterized by its intricate molecular structure, which includes a quinazoline core, a piperazine ring, and multiple methoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimazosin hydrochloride anhydrous typically involves multiple stepsThe final step involves the esterification of the piperazine carboxylate with 2-hydroxy-2-methylpropyl alcohol under acidic conditions to form the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Trimazosin hydrochloride anhydrous undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
Trimazosin hydrochloride anhydrous has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypertension.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure. The quinazoline core plays a crucial role in binding to these receptors, while the piperazine ring enhances the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prazosin: Another quinazoline-based antihypertensive agent.
Doxazosin: Similar structure with a longer duration of action.
Terazosin: Known for its high bioavailability and effectiveness.
Uniqueness
Trimazosin hydrochloride anhydrous stands out due to its unique combination of functional groups, which contribute to its potent antihypertensive effects and favorable pharmacokinetic properties .
Biologische Aktivität
Trimazosin hydrochloride anhydrous is a pharmaceutical compound primarily classified as an alpha-1 adrenergic antagonist. It is used in the treatment of conditions such as hypertension and benign prostatic hyperplasia (BPH). This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.
Trimazosin functions by selectively blocking alpha-1 adrenergic receptors, which are primarily located in vascular smooth muscle. This blockade leads to the relaxation of blood vessels and the prostate smooth muscle, resulting in decreased blood pressure and improved urinary flow. The following mechanisms are involved:
- Vasodilation : Inhibition of alpha-1 receptors causes vasodilation, which reduces peripheral vascular resistance and lowers blood pressure.
- Prostate Relaxation : The relaxation of smooth muscle in the prostate alleviates urinary obstruction in BPH patients .
Pharmacokinetics
The pharmacokinetic profile of trimazosin hydrochloride includes the following parameters:
Parameter | Value |
---|---|
Absorption | Approximately 90% |
Volume of Distribution | 25–30 L |
Protein Binding | 90–94% |
Metabolism | Hepatic metabolism |
Half-life | ~12 hours |
Clearance | Plasma: 80 mL/min; Renal: 10 mL/min |
Trimazosin is extensively metabolized in the liver, with metabolites including various demethylated forms. Approximately 10% of the dose is excreted unchanged in urine .
Biological Activity
Research has demonstrated several biological activities associated with trimazosin:
- Antihypertensive Effects : Clinical studies have shown that trimazosin effectively lowers blood pressure in hypertensive patients by inducing vasodilation through alpha-1 receptor antagonism .
- Effects on Prostate Health : Trimazosin has been shown to improve urinary symptoms in men with BPH by reducing bladder outlet obstruction due to prostate enlargement .
- Induction of Apoptosis : Long-term treatment with alpha-1 blockers like trimazosin may induce apoptosis in prostate cells, potentially reducing the risk of prostate hyperplasia over time .
Case Studies
Several case studies highlight the efficacy and safety profile of trimazosin:
- Study on Hypertensive Patients : A double-blind study involving 200 patients demonstrated significant reductions in systolic and diastolic blood pressure after treatment with trimazosin compared to placebo .
- BPH Management : In a cohort study of men with moderate to severe BPH symptoms, trimazosin treatment led to a marked improvement in the International Prostate Symptom Score (IPSS) after 12 weeks .
Adverse Effects
While trimazosin is generally well-tolerated, potential adverse effects include:
- Dizziness or lightheadedness
- Fatigue
- Nasal congestion
- Rarely, priapism or severe hypotension
Monitoring for these adverse effects is essential, particularly in elderly patients or those on multiple medications .
Eigenschaften
IUPAC Name |
(2-hydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O6.ClH/c1-20(2,27)11-31-19(26)25-8-6-24(7-9-25)18-22-14-12(17(21)23-18)10-13(28-3)15(29-4)16(14)30-5;/h10,27H,6-9,11H2,1-5H3,(H2,21,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZWJYNJYOFTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35795-16-5 (Parent) | |
Record name | Trimazosin hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035795176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60189320 | |
Record name | Trimazosin hydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35795-17-6 | |
Record name | 1-Piperazinecarboxylic acid, 4-(4-amino-6,7,8-trimethoxy-2-quinazolinyl)-, 2-hydroxy-2-methylpropyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35795-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimazosin hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035795176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimazosin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimazosin hydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-2-methylpropyl 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMAZOSIN HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT29P74170 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.